AF 568 DBCO

SPAAC Click Chemistry Bioorthogonal Labeling

Choose AF 568 DBCO for your SPAAC bioconjugation workflows to eliminate experimental variability. Its Alexa Fluor 568 core delivers superior quantum yield (0.912) and photostability validated in dSTORM. The DBCO moiety ensures efficient copper-free labeling in live cells without cytotoxic catalysts. With pH insensitivity (4–10) and high water solubility, this conjugate minimizes non-specific background and is ideal for multiplexed co-localization with green-channel probes. Insist on this specific dye: generic alternatives introduce uncontrolled variance in brightness, kinetics, and solubility that compromise reproducibility.

Molecular Formula C66H80N6O11S2
Molecular Weight 1197.5 g/mol
Cat. No. B15556053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 568 DBCO
Molecular FormulaC66H80N6O11S2
Molecular Weight1197.5 g/mol
Structural Identifiers
InChIInChI=1S/C54H50N4O11S2.2C6H15N/c1-53(2)27-36(30-70(63,64)65)39-23-42-47(25-44(39)56-53)69-48-26-45-40(37(31-71(66,67)68)28-54(3,4)57-45)24-43(48)50(42)38-20-19-34(22-41(38)52(61)62)51(60)55-21-11-5-6-16-49(59)58-29-35-14-8-7-12-32(35)17-18-33-13-9-10-15-46(33)58;2*1-4-7(5-2)6-3/h7-10,12-15,19-20,22-28,56H,5-6,11,16,21,29-31H2,1-4H3,(H,55,60)(H,61,62)(H,63,64,65)(H,66,67,68);2*4-6H2,1-3H3
InChIKeyYDZNMWCFFXXFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF 568 DBCO Procurement Guide: Spectral Properties, SPAAC Kinetics, and Differential Selection Criteria


AF 568 DBCO is a fluorescent labeling reagent combining the Alexa Fluor 568 fluorophore with a dibenzocyclooctyne (DBCO) reactive group for strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. The compound exhibits absorption/emission maxima at approximately 579/603 nm , with a fluorescence quantum yield of 0.912 , and enables copper-free bioconjugation under physiological conditions .

Why AF 568 DBCO Cannot Be Replaced with Generic DBCO-Dye Conjugates: A Procurement Risk Assessment


Substituting AF 568 DBCO with alternative DBCO-fluorophore conjugates introduces quantifiable performance variability that directly impacts experimental reproducibility. Key differentiators include the fluorophore's spectral brightness and photostability [1], the DBCO moiety's reaction kinetics , pH-dependent fluorescence stability [2], and water solubility [3]. These parameters are not uniform across the Alexa Fluor series or across different DBCO-fluorophore combinations, making generic substitution a source of uncontrolled experimental variance.

AF 568 DBCO: Quantitative Evidence for Differential Performance vs. Alternatives


DBCO Reactivity: 0.3–0.9 M⁻¹s⁻¹ SPAAC Kinetics vs. CuAAC and Other Cyclooctynes

The DBCO moiety in AF 568 DBCO enables strain-promoted azide-alkyne cycloaddition (SPAAC) with a second-order rate constant of 0.3 to 0.9 M⁻¹s⁻¹ . This reaction rate is significantly higher than that of other cyclooctynes used in copper-free click chemistry [1] and does not require the cytotoxic copper catalyst essential for CuAAC (copper-catalyzed azide-alkyne cycloaddition) .

SPAAC Click Chemistry Bioorthogonal Labeling

Alexa Fluor 568 Brightness: Several-Fold Higher Fluorescence vs. Lissamine Rhodamine B and Texas Red Conjugates

Proteins labeled with the Alexa Fluor 568 fluorophore (the core dye of AF 568 DBCO) exhibit several-fold brighter fluorescence than identical proteins labeled with lissamine rhodamine B or Texas Red dyes [1]. This enhanced brightness is attributed to a high fluorescence quantum yield (0.912 ) and the ability to attach the dye to proteins at high molar ratios without significant self-quenching .

Fluorescence Brightness Conjugate Intensity Protein Labeling

Photostability Advantage: Reduced Signal Decay Under Continuous Illumination vs. Traditional Rhodamine Dyes

AF 568 DBCO exhibits superior photostability compared to traditional rhodamine-based dyes, maintaining stable fluorescence signals under continuous laser illumination [1]. This photostability is a hallmark of the Alexa Fluor 568 fluorophore [2], which outperforms spectrally similar dyes such as lissamine rhodamine B in terms of resistance to photobleaching .

Photostability Time-Lapse Imaging Confocal Microscopy

pH Insensitivity: Stable Fluorescence Across pH 4–10 vs. pH-Sensitive Alternatives

The Alexa Fluor 568 fluorophore in AF 568 DBCO maintains consistent fluorescence intensity across a broad pH range of 4 to 10 . This pH insensitivity contrasts with pH-dependent dyes such as fluorescein derivatives, which exhibit significant fluorescence quenching at acidic pH [1], and ensures reliable quantification across varying cellular compartments and experimental buffers [2].

pH Stability Live-Cell Imaging Physiological Conditions

Water Solubility and Protein Compatibility: Sulfonated Structure Prevents Aggregation vs. Hydrophobic Dyes

AF 568 DBCO incorporates a sulfonated rhodamine derivative that confers high water solubility [1]. This property prevents protein aggregation upon conjugation , in contrast to more hydrophobic dyes (e.g., Texas Red, Cy5) that can induce protein precipitation at higher labeling densities [2]. The dye remains soluble in aqueous buffers without requiring organic co-solvents [3].

Aqueous Solubility Protein Labeling Conjugate Stability

Optimal Use Cases for AF 568 DBCO: Evidence-Based Application Scenarios


Live-Cell and In Vivo Copper-Free Labeling

AF 568 DBCO's DBCO moiety enables efficient SPAAC labeling without cytotoxic copper catalysts , making it suitable for live-cell surface protein labeling and whole-organism imaging. The pH insensitivity (pH 4–10) ensures consistent fluorescence across subcellular compartments, while the high water solubility [1] minimizes non-specific background. Validated in programmable protein ligation on cell surfaces [2].

Super-Resolution Microscopy (STORM/dSTORM)

The high photostability and brightness of the Alexa Fluor 568 fluorophore qualify AF 568 DBCO for super-resolution techniques. Alexa Fluor 568 is an established reporter dye in direct stochastic optical reconstruction microscopy (dSTORM) , where resistance to photobleaching enables the acquisition of thousands of frames for single-molecule localization.

Multiplexed Fluorescence Imaging with Green/Orange Channel Separation

With excitation/emission maxima at ~579/603 nm , AF 568 DBCO emits in the orange-red channel with minimal spectral crosstalk into green fluorescent probes (e.g., Alexa Fluor 488, GFP) . This spectral separation makes it ideal for two- and three-color co-localization experiments in confocal microscopy and flow cytometry [1].

Low-Abundance Target Detection via High-Density Labeling

Alexa Fluor 568 can be attached to proteins at high molar ratios without self-quenching , yielding conjugates with brightness several-fold higher than lissamine rhodamine B or Texas Red conjugates . This property enables sensitive detection of low-abundance antigens, receptors, or nucleic acid targets in immunofluorescence and FISH applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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